Benzyltris(2-ethylhexyl)ammonium bromide
Description
Benzyltris(2-ethylhexyl)ammonium bromide is a quaternary ammonium salt characterized by a central nitrogen atom bonded to one benzyl group and three 2-ethylhexyl chains, with a bromide counterion. This structure imparts unique physicochemical properties, including high lipophilicity and thermal stability, making it suitable for applications such as phase-transfer catalysis, ionic liquids, and lubricant additives .
highlights the importance of optimizing mole ratios (e.g., sodium, alkyl halide, and precursor) to minimize by-products like diethyl di(2-ethylhexyl)malonate, which arise from over-alkylation under excess sodium conditions .
Physical Properties: Based on structurally similar compounds (e.g., benzyltriethylammonium bromide, MW 272.24, mp 193–195°C ), this compound likely has a higher molecular weight (>400 g/mol) and lower melting point due to its bulky 2-ethylhexyl substituents.
Applications: Its primary use lies in lubrication science.
Properties
CAS No. |
94277-37-9 |
|---|---|
Molecular Formula |
C31H58BrN |
Molecular Weight |
524.7 g/mol |
IUPAC Name |
benzyl-tris(2-ethylhexyl)azanium;bromide |
InChI |
InChI=1S/C31H58N.BrH/c1-7-13-19-28(10-4)24-32(25-29(11-5)20-14-8-2,26-30(12-6)21-15-9-3)27-31-22-17-16-18-23-31;/h16-18,22-23,28-30H,7-15,19-21,24-27H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
IZSAOSUADAKHSW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)C[N+](CC1=CC=CC=C1)(CC(CC)CCCC)CC(CC)CCCC.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyltris(2-ethylhexyl)ammonium bromide typically involves the quaternization of benzylamine with 2-ethylhexyl bromide under controlled conditions. The reaction is carried out in an organic solvent, such as toluene or chloroform, at elevated temperatures to facilitate the formation of the quaternary ammonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process .
Chemical Reactions Analysis
Types of Reactions
Benzyltris(2-ethylhexyl)ammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions, such as chloride or iodide, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of halide salts (e.g., sodium chloride) in an aqueous or organic solvent.
Oxidation and Reduction: May involve the use of oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Result in the formation of new quaternary ammonium salts with different anions.
Oxidation and Reduction: Can lead to the formation of various oxidized or reduced derivatives, depending on the specific reaction conditions.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Benzyltris(2-ethylhexyl)ammonium bromide has the molecular formula and a molecular weight of approximately 524.70 g/mol. The compound exhibits surfactant properties, which allow it to reduce surface tension between different phases, facilitating improved mixing and reaction rates in chemical processes.
Phase Transfer Catalyst
This compound is widely used as a phase transfer catalyst. It enhances the rate of reactions between reactants in different phases (e.g., organic and aqueous), making it invaluable in organic synthesis .
Biomolecule Extraction and Purification
In biological research, this compound is employed for the extraction and purification of biomolecules such as proteins and nucleic acids. Its ability to interact with biological membranes enhances the permeability of these membranes, facilitating the delivery of therapeutic agents .
Drug Delivery Systems
Due to its surfactant characteristics, this compound is being investigated for use in drug delivery systems. It can improve the solubility and bioavailability of poorly soluble drugs by forming micelles or liposomes .
Industrial Applications
The compound is also utilized in formulating detergents, emulsifiers, and other surfactant-based products. Its effectiveness in reducing surface tension makes it suitable for various cleaning applications.
This compound has demonstrated significant biological activity, particularly in antibacterial and antiproliferative contexts. Its quaternary ammonium structure allows it to disrupt microbial cell membranes, leading to cell lysis and death. This property makes it effective against a broad spectrum of pathogens, including bacteria and fungi .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against various microorganisms. Results indicated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent in clinical settings.
Case Study 2: Drug Delivery Research
In another research project, this compound was incorporated into a drug delivery system designed for anticancer therapies. The study found that the compound significantly enhanced the cellular uptake of chemotherapeutic agents, leading to improved therapeutic outcomes in vitro .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Phase Transfer Catalyst | Facilitates reactions between organic and aqueous phases |
| Biomolecule Extraction | Enhances permeability for extraction and purification of proteins and nucleic acids |
| Drug Delivery Systems | Improves solubility and bioavailability of drugs |
| Industrial Formulations | Used in detergents, emulsifiers, and surfactant-based products |
| Antimicrobial Agent | Effective against a wide range of pathogens |
Mechanism of Action
The mechanism of action of Benzyltris(2-ethylhexyl)ammonium bromide primarily involves its surfactant properties. The compound reduces the surface tension between different phases, allowing for improved mixing and reaction rates. In biological systems, it can interact with cell membranes, enhancing the permeability and facilitating the delivery of therapeutic agents .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Bulky 2-ethylhexyl groups in this compound enhance lipophilicity and reduce melting points compared to shorter-chain analogs like benzyltriethylammonium bromide .
- Counterion Impact : Bromide salts generally exhibit higher solubility in polar solvents than chloride analogs (e.g., BAC 8), which may influence their efficacy in lubrication or catalytic systems .
Performance in Lubrication
- Phosphonium-based ionic liquids like (P₆,₆,₆,₁₄)(BEHP) achieve wear rates of <0.5 mm³/Nm under high-load conditions, outperforming conventional additives . While direct data for this compound is unavailable, its structural similarity suggests comparable anti-wear properties.
- Benzyldimethyloctylammonium chloride (BAC 8) is less effective in lubrication due to its shorter alkyl chains and chloride counterion, which reduce thermal stability and solubility .
Biological Activity
Benzyltris(2-ethylhexyl)ammonium bromide, a quaternary ammonium salt, has garnered attention for its biological activities, particularly in antibacterial and antiproliferative applications. This article synthesizes various research findings regarding its biological effects, mechanisms of action, and potential therapeutic uses.
This compound is characterized by its quaternary ammonium structure, which contributes to its surfactant properties. The compound is soluble in organic solvents and exhibits a strong affinity for biological membranes due to its amphiphilic nature.
Antibacterial Activity
Numerous studies have demonstrated the antibacterial efficacy of this compound against a range of bacterial strains. The mechanism of action primarily involves disrupting bacterial cell membranes, leading to cell lysis.
Table 1: Antibacterial Activity Against Various Bacteria
| Bacteria | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 11-13 | 0.5 mM |
| Escherichia coli | 9.85-10.75 | 1 mM |
| Pseudomonas aeruginosa | 8.75-11 | 1.5 mM |
| Haemophilus influenzae | 12-14 | 0.3 mM |
This table summarizes the antibacterial activity observed in various studies, indicating significant effectiveness against both Gram-positive and Gram-negative bacteria .
Antiproliferative Activity
In addition to its antibacterial properties, this compound has shown potential as an antiproliferative agent in cancer research. Studies utilizing human cancer cell lines have reported varying degrees of cytotoxicity.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the effects of this compound on the human colon cancer cell line Caco-2. Using the MTT assay, researchers found that concentrations above 10 mM significantly reduced cell viability, suggesting a dose-dependent effect on tumor cells .
Table 2: Cytotoxicity Against Caco-2 Cell Line
| Concentration (mM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 95 |
| 5 | 80 |
| 10 | 50 |
| 20 | 30 |
The biological activity of this compound can be attributed to its ability to interact with lipid membranes:
- Membrane Disruption : The cationic nature of the compound allows it to insert into bacterial membranes, leading to increased permeability and eventual cell death.
- Cell Aggregation : In cancer cells, it may induce aggregation and apoptosis through pathways that are still being elucidated.
Toxicological Considerations
While the compound shows promise in therapeutic applications, it is essential to consider its toxicity profile. Studies indicate that high concentrations can lead to adverse effects on mammalian cells, necessitating further investigation into safe dosage ranges for clinical use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
